molecular formula C8H9Cl3Si B3029741 1-Trichlorosilylethylbenzene CAS No. 7726-28-5

1-Trichlorosilylethylbenzene

Cat. No.: B3029741
CAS No.: 7726-28-5
M. Wt: 239.6 g/mol
InChI Key: LPEPXQRITZMOPR-UHFFFAOYSA-N
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Description

1-Trichlorosilylethylbenzene is an organosilicon compound that features a benzene ring substituted with a trichlorosilylethyl group

Preparation Methods

The synthesis of 1-Trichlorosilylethylbenzene typically involves the reaction of ethylbenzene with trichlorosilane in the presence of a catalyst. The reaction conditions often include:

    Catalyst: A Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Solvent: Anhydrous conditions are preferred, and solvents like dichloromethane or toluene are commonly used.

Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity of the product.

Chemical Reactions Analysis

1-Trichlorosilylethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can convert the trichlorosilylethyl group to a silane or silanol group using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the trichlorosilylethyl group can direct incoming electrophiles to ortho and para positions. Common reagents include halogens (e.g., chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Trichlorosilylethylbenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biochemical studies.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Trichlorosilylethylbenzene exerts its effects involves the interaction of the trichlorosilylethyl group with various molecular targets. The trichlorosilylethyl group can undergo hydrolysis to form silanol groups, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicon-based materials and in modifying the surface properties of various substrates.

Comparison with Similar Compounds

1-Trichlorosilylethylbenzene can be compared with other similar compounds such as:

    1-Trimethylsilylethylbenzene: This compound has a trimethylsilyl group instead of a trichlorosilylethyl group, making it less reactive in certain chemical reactions.

    1-Triphenylsilylethylbenzene: Featuring a triphenylsilyl group, this compound is bulkier and may exhibit different steric effects in reactions.

    1-Trichlorosilylpropylbenzene: This compound has a propyl spacer instead of an ethyl spacer, which can influence its reactivity and physical properties.

The uniqueness of this compound lies in its specific reactivity and the balance between steric and electronic effects provided by the trichlorosilylethyl group.

Properties

IUPAC Name

trichloro(1-phenylethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl3Si/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPXQRITZMOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472907
Record name 1-trichlorosilylethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7726-28-5
Record name 1-trichlorosilylethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 2-liter round-bottom flask fitted with a reflux condenser, addition funnel and magnetic stir bar, was charged styrene (410 g, 3.94 mols) and Bis(triphenylphosphine)palladium (II) dichloride (1.2 g, 0.3% wt). The reaction mixture was heated to 70° C. and then trichlorosilane (532.8 g, 3.94 mols) was added dropwise to the reaction mixture. During the addition, the reaction mixture was maintained between 80 to 110° C. After the addition was finished, the reaction mixture was kept at 70° C. for additional two hours. After distillation, >98% pure (1-phenylethyl)trichlorosilane (840 g, 99% purity) was obtained (collected at 78° C./3 mmHg). The product structure was characterized by GC-MS.
Quantity
410 g
Type
reactant
Reaction Step One
Name
Bis(triphenylphosphine)palladium
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
532.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.20 g (0.68 mmol) of tetrabutylphosphonium chloride, 0.96 g (6.83 mmol) of 1-chloroethylbenzene, and 2.71 g (20.00 mmol) of trichlorosilane were reacted at 150° C. for 6 hrs. The resulting mixture was distilled to give 0.58 g 1-trichlorosilylethylbenzene (yield; 35%).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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